Isoamyl nitrite-15N (CAS 120670-20-4) is an isotopically labeled alkyl nitrite utilized primarily as an organic-soluble nitrosating and diazotizing agent . Exhibiting an isotopic purity of ≥98 atom % 15N, this reagent is a critical precursor for synthesizing 15N-labeled diazonium salts, azides, and nitric oxide (NO) donors. Unlike inorganic nitrite salts, isoamyl nitrite-15N is a liquid at room temperature (density ~0.879 g/mL) and is highly miscible with standard organic solvents, facilitating non-aqueous reaction pathways [1]. Its primary procurement value lies in its ability to cleanly transfer the 15N label into complex molecular scaffolds for advanced nuclear magnetic resonance (15N NMR) tracking, mass spectrometry (M+1 mass shift) metabolic studies, and the synthesis of hyperpolarized magnetic resonance imaging (MRI) tags.
Substituting isoamyl nitrite-15N with standard, unlabeled isoamyl nitrite entirely eliminates the 15N isotopic tracer, rendering the resulting synthesized compounds invisible to 15N NMR and useless for hyperpolarized MRI applications or precise M+1 mass spectrometry tracking [1]. Conversely, attempting to substitute with the cheaper inorganic alternative, sodium nitrite-15N, introduces severe processability constraints. Sodium nitrite-15N strictly requires aqueous, strongly acidic conditions to generate the active nitrosating species, which frequently causes hydrolysis or degradation in acid-sensitive or water-insoluble organic precursors. Furthermore, while other organic nitrites like tert-butyl nitrite-15N are available, their significantly lower boiling points complicate handling and increase the risk of volatile isotope loss during room-temperature synthesis, making isoamyl nitrite-15N a highly processable choice for organic phase reactions that require strict thermal control.
Isoamyl nitrite-15N enables direct, single-phase diazotization and nitrosation in organic solvents (e.g., THF, DCM, benzene) under neutral or mildly acidic conditions[1]. In contrast, the standard inorganic 15N source, sodium nitrite-15N, requires aqueous solutions and strong mineral acids (e.g., HCl or H2SO4) to liberate the reactive species. This transition from an aqueous biphasic system to a homogeneous organic system prevents the hydrolytic degradation of sensitive functional groups and eliminates phase-transfer limitations during the synthesis of complex 15N-labeled active pharmaceutical ingredients.
| Evidence Dimension | Reaction phase and pH requirement |
| Target Compound Data | Homogeneous organic phase, neutral to mild conditions |
| Comparator Or Baseline | Sodium nitrite-15N (Aqueous phase, strongly acidic conditions) |
| Quantified Difference | Eliminates the requirement for aqueous mineral acids |
| Conditions | Standard laboratory nitrosation/diazotization workflows |
Procuring the organic-soluble isoamyl ester prevents the degradation of water- or acid-sensitive precursors, maximizing the yield of expensive 15N-labeled downstream products.
Among organic-soluble 15N sources, isoamyl nitrite-15N demonstrates superior handling characteristics due to its higher boiling point of approximately 99 °C [1]. Its closest in-class structural analog, tert-butyl nitrite-15N, boils at a significantly lower 63 °C [2]. During room-temperature reaction setups or moderately heated syntheses, the higher boiling point of the isoamyl derivative dramatically reduces the vapor pressure and mitigates the evaporative loss of the high-value 15N isotope.
| Evidence Dimension | Boiling point / Volatility |
| Target Compound Data | 99 °C |
| Comparator Or Baseline | tert-Butyl nitrite-15N (63 °C) |
| Quantified Difference | +36 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
A higher boiling point ensures safer handling, easier storage, and reduced material loss of the costly 15N isotope during routine laboratory operations.
Isoamyl nitrite-15N is a critical oxidant used to convert (15N)2-hydrazine into (15N)3-azide tags, which are subsequently conjugated to biomolecules. Studies demonstrate that these (15N)3-azide tags achieve remarkably long hyperpolarization lifetimes (T1) of up to 9.8 minutes at 1 Tesla, with polarization levels reaching 11.6% in water[1]. Unlabeled isoamyl nitrite yields standard 14N azides, which possess quadrupolar nuclei that rapidly relax, completely failing to sustain hyperpolarization for MRI tracking [1].
| Evidence Dimension | Hyperpolarization lifetime (T1) |
| Target Compound Data | Up to 9.8 minutes at 1 T |
| Comparator Or Baseline | Unlabeled isoamyl nitrite derived tags (Negligible T1 due to 14N quadrupolar relaxation) |
| Quantified Difference | >9 minute extension in hyperpolarization lifetime |
| Conditions | 1 T magnetic field, aqueous solution (D2O/H2O) |
This compound is strictly required for research and procurement workflows focused on synthesizing next-generation, long-lived hyperpolarized 15N MRI contrast agents.
Directly following from its ability to generate (15N)3-azides, isoamyl nitrite-15N is the reagent of choice for synthesizing advanced hyperpolarized MRI contrast agents [1]. It is used to label biomolecules, such as choline or glucose derivatives, with a bioorthogonal 15N-azide tag that retains hyperpolarization for nearly 10 minutes, enabling real-time metabolic imaging in vivo without rapid signal decay.
Because of its high solubility in organic solvents and lack of requirement for aqueous mineral acids, isoamyl nitrite-15N is ideal for the 15N-isotopic labeling of acid-sensitive or water-insoluble pharmaceutical precursors [2]. It is routinely procured for non-aqueous diazotization-dediazoniation sequences, allowing for the precise insertion of 15N into complex heterocycles without hydrolytic side reactions.
Isoamyl nitrite is a known NO donor. Procuring the 15N-labeled variant allows researchers to precisely track the metabolic fate and binding kinetics of the released NO radical (e.g., forming nitrosylhemoglobin) using 15N NMR and mass spectrometry [3]. Its higher boiling point compared to tert-butyl nitrite-15N ensures stable dosing and handling during these quantitative biological and chemical assays.
Flammable;Acute Toxic;Irritant